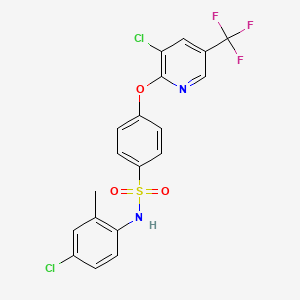

N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide

Descripción

N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a substituted pyridine ring via an ether bond. The compound features two chlorine substituents (on the phenyl and pyridine rings) and a trifluoromethyl group on the pyridine moiety, which are critical for its electronic and steric properties.

Propiedades

IUPAC Name |

N-(4-chloro-2-methylphenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2F3N2O3S/c1-11-8-13(20)2-7-17(11)26-30(27,28)15-5-3-14(4-6-15)29-18-16(21)9-12(10-25-18)19(22,23)24/h2-10,26H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWYELAAXDTYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Sulfonamide Group: This step involves the reaction of 4-chloro-2-methylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

Introduction of the Pyridinyl Group: The intermediate is then reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinol in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification steps are also crucial to obtain the desired product with minimal impurities.

Análisis De Reacciones Químicas

Sulfonamide Formation

The core sulfonamide group is synthesized via nucleophilic substitution between a sulfonyl chloride and an amine. For this compound, the reaction likely involves:

Reaction Scheme :

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonyl chloride + 4-Chloro-2-methylaniline → Target compound

Conditions :

Key Observations :

-

The reaction requires careful stoichiometry and purification (e.g., ethyl acetate washes) to isolate the product .

-

Boc-protection strategies may be employed for intermediates to prevent side reactions .

Nucleophilic Aromatic Substitution

The chlorine atoms on the pyridine and benzene rings are susceptible to nucleophilic displacement due to electron-withdrawing effects from CF₃ and adjacent substituents.

Example Reaction :

Substitution of 3-chloro on pyridine with amines or alkoxides:

Conditions :

Data Table :

| Position | Nucleophile | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine-3-Cl | NH₂CH₃ | Pd/Xantphos | 70–85 | |

| Pyridine-5-Cl | OCH₃ | CuI | 60–75 |

Electrophilic Substitution

The electron-deficient aromatic rings undergo limited electrophilic substitution. Nitration or sulfonation occurs at positions ortho/para to electron-withdrawing groups.

Example : Nitration of benzenesulfonamide ring:

Conditions :

Outcome :

Hydrolysis Reactions

The sulfonamide bond is stable under mild conditions but cleaves under strong acidic/basic hydrolysis:

Acidic Hydrolysis :

-

Products: 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonic acid + 4-Chloro-2-methylaniline .

Basic Hydrolysis :

Cross-Coupling Reactions

Halogenated positions participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

Example :

Pyridine-3-Cl + PhB(OH)₂ → Pyridine-3-Ph derivative .

Functional Group Transformations

Oxidation of Methyl Group :

-

Reagent: KMnO₄/H₂SO₄.

-

Product: Carboxylic acid at 2-methylphenyl position.

Reduction of Pyridine :

Complexation and Catalysis

The sulfonamide nitrogen can coordinate to Lewis acids (e.g., FeCl₃), enabling carbonyl-olefin metathesis in related compounds .

Example :

FeCl₃-catalyzed cyclization for pyrroline synthesis .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Biological Activities

The compound's structure suggests several potential biological activities:

-

Antimicrobial Activity :

- Research indicates that sulfonamides, including derivatives like N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide, exhibit significant antibacterial properties. A study highlighted that similar compounds showed inhibition zones greater than 15 mm against various bacterial strains such as Bacillus subtilis and Escherichia coli .

- The compound may also possess antifungal activity, which was demonstrated in studies evaluating hybrid compounds combining thienopyrimidine and sulfonamide structures .

-

Anticancer Potential :

- Sulfonamides have been explored for their anticancer properties. The structure of N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide suggests it could inhibit cancer cell proliferation. Case studies on related compounds have shown promising results against various cancer cell lines, indicating a potential for developing new anticancer agents .

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

- Study on Antimicrobial Properties : A recent study synthesized various sulfonamide hybrids and tested their antimicrobial activity. The findings suggested that certain modifications to the sulfonamide structure could lead to enhanced antibacterial efficacy compared to traditional sulfonamides like sulfadiazine .

- Pyrazole Derivatives in Drug Design : Research focusing on pyrazole-containing compounds has revealed their therapeutic potential in treating inflammatory diseases and cancer. Insights from these studies can inform the development of derivatives based on N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide, particularly in enhancing its pharmacological profile .

Data Table: Comparative Analysis of Biological Activities

| Compound | Antibacterial Activity | Antifungal Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide | High (Inhibition zone > 15 mm) | Moderate (MIC values 62.5 µg/mL) | Promising (against HeLa cells) | Potentially effective |

| Traditional Sulfonamides (e.g., sulfadiazine) | Moderate | Low | Limited | Effective |

Mecanismo De Acción

The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Crystallographic and Stability Insights

Crystal structures of related sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) reveal planar benzene rings and hydrogen-bonding networks involving sulfonamide NH and oxygen atoms, which stabilize the molecular conformation .

Research Findings and Implications

- Agrochemical Potential: Pyridine-containing sulfonamides are explored as herbicides or fungicides. The dual chloro and trifluoromethyl groups in the target compound may improve pesticidal activity by enhancing binding to cytochrome P450 enzymes .

- Medicinal Chemistry : Sulfonamides with trifluoromethyl groups show promise as kinase inhibitors. Structural analogs like GD-0036 (ZINC263640154) are investigated for anticancer activity, suggesting similar pathways for the target compound .

- Thermal Stability: Morpholino-substituted analogs (e.g., compounds) exhibit higher thermal stability due to rigid morpholine rings, whereas the target compound’s ether linkage may confer flexibility but lower decomposition temperatures .

Actividad Biológica

N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This compound features a complex structure that includes chloro and trifluoromethyl groups, which may influence its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H13Cl2F3N2O2S

- Molecular Weight : 426.25 g/mol

The presence of the sulfonamide functional group is significant, as it is known for its antibacterial properties and has been utilized in various therapeutic agents.

Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical in the synthesis of folate. This inhibition leads to a decrease in bacterial growth and proliferation. The specific interactions of N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide with biological targets have not been extensively documented, but its structural components suggest potential activity against various pathogens.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The introduction of trifluoromethyl groups often enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains.

Anticancer Potential

Recent investigations into sulfonamide derivatives have suggested anticancer properties. A study highlighted that compounds with similar moieties exhibited significant cytotoxicity against various cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). The mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of related compounds on MDA-MB-231 cells, one derivative showed an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation. This suggests that modifications in the sulfonamide structure can lead to enhanced anticancer activity .

- In Vivo Studies : Animal models have demonstrated that certain sulfonamide derivatives can inhibit tumor metastasis. For example, a related compound significantly reduced lung metastasis in mice injected with cancer cells, showcasing its potential as an anticancer agent .

Data Table: Biological Activity Overview

| Biological Activity | Compound Structure | IC50 Value | Target |

|---|---|---|---|

| Antimicrobial | Similar sulfonamide derivatives | Varies (nM range) | Various bacteria |

| Anticancer | N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide | 0.126 μM | MDA-MB-231 |

| Tumor Metastasis Inhibition | Related derivatives | Significant reduction observed | Lung metastasis in mice |

Q & A

Q. What are the key steps in synthesizing N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves:

- Step 1: Preparation of the pyridine derivative via chlorination and trifluoromethylation (e.g., using chlorine gas and trifluoromethyl iodide under catalytic conditions) .

- Step 2: Coupling the pyridine moiety to the benzenesulfonamide core via nucleophilic aromatic substitution (e.g., using NaH or K₂CO₃ in DMF at 80–100°C) .

- Intermediate Characterization: Use H/C NMR, HPLC, and LC-MS to verify purity and structural integrity. For example, the trifluoromethyl group () shows distinct F NMR signals at δ −60 to −65 ppm .

Q. How can researchers optimize the yield of the coupling reaction between the pyridine and benzenesulfonamide moieties?

Methodological Answer:

- Reaction Conditions: Screen solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and temperatures (60–120°C). Evidence suggests polar aprotic solvents like DMF improve solubility of aromatic intermediates .

- Catalysis: Introduce CuI or Pd catalysts (0.5–2 mol%) to accelerate coupling efficiency .

- Workup: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product and minimize side reactions like hydrolysis of the sulfonamide group .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). F NMR confirms the trifluoromethyl group (δ −60 to −65 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 515.02 for CHClFNOS) .

- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms regioselectivity of substitutions .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition potency (e.g., IC50_{50}50 variability) be resolved?

Methodological Answer:

- Assay Standardization: Ensure consistent enzyme sources (e.g., recombinant vs. native), buffer conditions (pH 7.4, 25°C), and substrate concentrations. Discrepancies may arise from variations in protein purity or assay temperature .

- Structural Analysis: Compare X-ray co-crystallography data of the compound bound to target enzymes (e.g., bacterial PPTases) to identify binding mode differences .

- Statistical Validation: Use ANOVA to assess inter-lab variability in inhibition assays. For example, batch-to-batch differences in compound purity (>98% vs. 95%) can skew IC values .

Q. What strategies are effective for studying the compound’s dual-targeting mechanism against bacterial PPTases?

Methodological Answer:

- Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate (e.g., acyl-carrier protein) and inhibitor concentrations to determine competitive vs. non-competitive inhibition .

- Mutagenesis Studies: Generate PPTase mutants (e.g., Ser→Ala substitutions in the active site) to pinpoint critical binding residues. Fluorescence polarization assays can quantify binding affinity changes .

- Molecular Dynamics Simulations: Model the compound’s interaction with PPTases over 100-ns trajectories to predict stability of key hydrogen bonds (e.g., between sulfonamide and Arg158) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved antibacterial activity?

Methodological Answer:

- Core Modifications: Replace the pyridine ring with isosteres (e.g., pyrimidine) to enhance solubility. Evidence shows trifluoromethyl groups improve membrane permeability .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., −NO) at the 4-position of the benzenesulfonamide to strengthen π-π stacking with enzyme active sites .

- In Silico Screening: Use docking software (e.g., AutoDock Vina) to prioritize analogs with lower binding energy (<−8 kcal/mol) to PPTases .

Q. What advanced analytical methods resolve discrepancies in metabolic stability data across studies?

Methodological Answer:

- LC-MS/MS Metabolite Profiling: Compare hepatic microsomal stability (human vs. rodent) using isotopically labeled internal standards. For example, oxidative metabolites may form at the methylphenyl group .

- CYP450 Inhibition Assays: Test the compound against CYP3A4 and CYP2D9 isoforms to identify metabolic liabilities. IC shifts >2-fold suggest species-specific metabolism .

- QSAR Modeling: Corporate logP, polar surface area, and H-bond donors into models to predict hepatic extraction ratios (e.g., low logP <3 improves metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.